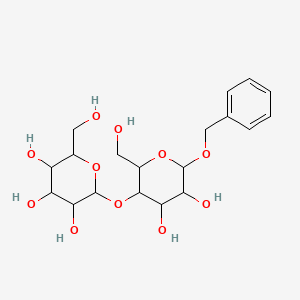
Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is a glycoside compound that consists of a benzyl group attached to a disaccharide composed of galactose and glucose. This compound is known for its role in modifying complex carbohydrates and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of benzyl alcohol with a protected disaccharide donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Dichloromethane or other suitable organic solvents.
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar glycosylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used to replace the benzyl group under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: Compounds with different functional groups replacing the benzyl group.
Scientific Research Applications
Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in modifying glycoproteins and glycosaminoglycans.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the synthesis of oligosaccharides and polysaccharides for various industrial applications.
Mechanism of Action
The mechanism of action of Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound can modify the structure and function of glycoproteins and glycosaminoglycans, affecting various molecular pathways. The benzyl group can also facilitate the compound’s interaction with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-O-(b-D-galactopyranosyl)-b-D-xylopyranoside: Similar structure but with a xylose instead of glucose.
Benzyl 4-O-(b-D-galactopyranosyl)-b-D-mannopyranoside: Similar structure but with mannose instead of glucose.
Uniqueness
Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is unique due to its specific combination of galactose and glucose, which imparts distinct chemical and biological properties. Its ability to modify complex carbohydrates and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOKGHPPSFCSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














